molecular formula C9H8FNO B2391694 6-Fluoro-2,3-dihydroquinolin-4(1H)-one CAS No. 38470-26-7

6-Fluoro-2,3-dihydroquinolin-4(1H)-one

Cat. No. B2391694
CAS RN: 38470-26-7
M. Wt: 165.167
InChI Key: FTSMXKUXNFFCGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-2,3-dihydroquinolin-4(1H)-one is an organic compound with the molecular formula C9H8FNO . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one involves several steps. One method involves the use of manganese (IV) oxide, iodine, and trichlorophosphate in 1,2-dichloro-ethane at 50℃ for 2 hours . Another method involves the use of trifluorormethanesulfonic acid in 1,2-dichloro-ethane at 0 - 20℃ for 0.25 hours .


Molecular Structure Analysis

The linear structure formula of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one is C9H8FNO . More detailed structural information can be obtained through various spectroscopic techniques such as NMR, HPLC, LC-MS, UPLC, and more .


Physical And Chemical Properties Analysis

The molecular weight of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one is 165.16 . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

Antitubercular Potency

A study focused on a library of substituted 4-hydroxyquinolin-2(1H)-ones, which included 6-fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one, for their antitubercular properties. It was found that these derivatives showed minimal inhibitory concentrations against Mycobacterium tuberculosis and Mycobacterium bovis, suggesting potential application in treating tuberculosis without significant acute toxicity or genotoxicity (M. B. de Macedo et al., 2017).

Antifungal Activity

The synthesis of 8-fluoro-2,3-dihydroquinoline-4(1H)-one semicarbazone derivatives was explored, revealing antifungal activities against various fungi. These findings indicate the potential for 6-Fluoro-2,3-dihydroquinolin-4(1H)-one derivatives in developing new antifungal agents (Guo Chun, 2012).

Immunobiological Efficacy

A fluoroquinolone derivative, 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate, was studied for its cytotoxicity, anti-cancer reactivity, and immunomodulatory properties. This research suggests that the 6-Fluoro-2,3-dihydroquinolin-4(1H)-one scaffold could be valuable in developing immunotherapeutic agents (S. Jantová et al., 2018).

Fluorescence Studies for Hybridization of Oligodeoxyribonucleotides

Research on novel fluorophores related to 6-Fluoro-2,3-dihydroquinolin-4(1H)-one demonstrated their utility in fluorescence studies, particularly in enhancing the hybridization affinity of oligodeoxyribonucleotides. This application is significant in biochemical and medical research fields (Shipra Singh & Ramendra K. Singh, 2007).

PET Imaging of Human Neurofibrillary Tangles

The compound [18 F]MK-6240, a derivative of 6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine, has been developed for PET imaging of human neurofibrillary tangles, suggesting its importance in neuroimaging and the study of neurodegenerative diseases (T. Collier et al., 2017).

Safety And Hazards

The safety data sheet for 6-Fluoro-2,3-dihydroquinolin-4(1H)-one indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

6-fluoro-2,3-dihydro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSMXKUXNFFCGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1=O)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2,3-dihydroquinolin-4(1H)-one

Synthesis routes and methods

Procedure details

500 mg of 1-(4-fluorophenyl)azetidin-2-one (Example 154A, 3.03 mmol, 1 equivalent) were initially charged in 24 ml of dichloromethane, 0.5 ml of trifluoromethanesulphonic acid (909 mg, 6.05 mmol, 2 equivalents) were added at 0° C. and the mixture was stirred at RT for 45 min. Two more times, 0.3 equivalents of trifluoromethanesulphonic acid were added, and after each addition the mixture was stirred for 30 min. With ice cooling, saturated aqueous sodium bicarbonate solution was added carefully, and the reaction mixture was extracted three times with dichloromethane. The combined organic phases were dried over sodium sulphate, filtered and concentrated. This gave 284 mg (57% of theory) of the title compound.
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500 mg
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0.5 mL
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